molecular formula C10H18O B041890 2,6,6-Trimethyl-2-vinyltetrahydropyran CAS No. 7392-19-0

2,6,6-Trimethyl-2-vinyltetrahydropyran

Cat. No.: B041890
CAS No.: 7392-19-0
M. Wt: 154.25 g/mol
InChI Key: NETOHYFTCONTDT-UHFFFAOYSA-N
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Scientific Research Applications

2,6,6-Trimethyl-2-vinyltetrahydropyran has a wide range of applications in scientific research:

Safety and Hazards

2,6,6-Trimethyl-2-vinyltetrahydropyran is classified as a skin irritant (Category 2) and an eye irritant (Category 2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-2-vinyltetrahydropyran typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of 2,6,6-trimethyl-2-vinyl-1,3-dioxane as a starting material, which undergoes acid-catalyzed cyclization to form the desired tetrahydropyran ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethyl-2-vinyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted tetrahydropyrans .

Mechanism of Action

The mechanism by which 2,6,6-Trimethyl-2-vinyltetrahydropyran exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

  • 2,2,6-Trimethyl-6-vinyltetrahydropyran
  • 3-Hydroxy-2,2,6-trimethyl-6-vinyltetrahydropyran
  • Linalool Oxide Pyranoid

Comparison: 2,6,6-Trimethyl-2-vinyltetrahydropyran is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a different balance of stability and reactivity, making it suitable for specific applications in fragrance and flavor industries .

Properties

IUPAC Name

2-ethenyl-2,6,6-trimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETOHYFTCONTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051338
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a musty, earthy, terpineolic note
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.873
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7392-19-0, 13837-56-4
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Record name 2,6,6-Trimethyl-2-vinyltetrahydropyran
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Record name 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
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Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Record name 2,6,6-trimethoxy-2-vinyltetrahydropyran
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Record name (±)-tetrahydro-2,6,6-trimethyl-2-vinyl-2H-pyran
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Record name 2,6,6-TRIMETHYL-2-VINYLTETRAHYDROPYRAN
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Synthesis routes and methods I

Procedure details

Example 13 was repeated except that 0.210 g triphenylphosphine was used and 22.6 g N,N-diethyl-7-hydroxynerylamine. After 171/2 hours at 120° C. there was obtained a yield of 13.1% 2,6,6-trimethyl-2-vinyltetrahydropyran, 28.6% myrcenol, 16.1% cis-ocimenol, 21.9% trans-ocimenol.
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N,N-diethyl-7-hydroxynerylamine
Quantity
22.6 g
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Synthesis routes and methods II

Procedure details

Example 12 was repeated except that only 0.105 g triphenylphosphine was used and 22.6 g of N,N-diethyl-7-hydroxygeranylamine was used as the amine. After 9 hours at 120° there was obtained a yield of 11.7% 2,6,6-trimethyl-2-vinyltetrahydropyran, 29.6% myrcenol, 22.2% cis and 17.3% trans-ocimenol.
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N,N-diethyl-7-hydroxygeranylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 2
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 3
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 4
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 5
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 6
2,6,6-Trimethyl-2-vinyltetrahydropyran

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